molecular formula C36H66Cl2P2Pd B1312350 Dichlorobis(tricyclohexylphosphine)palladium(II) CAS No. 29934-17-6

Dichlorobis(tricyclohexylphosphine)palladium(II)

Cat. No.: B1312350
CAS No.: 29934-17-6
M. Wt: 738.2 g/mol
InChI Key: VUYVXCJTTQJVKJ-UHFFFAOYSA-L
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Description

Dichlorobis(tricyclohexylphosphine)palladium(II) is a catalyst precursor widely used in various carbon-carbon and carbon-heteroatom bond-forming reactions . It has a linear formula of [(C6H11)3P]2PdCl2 and a molecular weight of 738.18 .


Molecular Structure Analysis

The molecular structure of Dichlorobis(tricyclohexylphosphine)palladium(II) consists of a palladium atom coordinated to two tricyclohexylphosphine ligands and two chloride ions . The SMILES string representation is Cl[Pd]Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C4CCC(CC4)P(C5CCCCC5)C6CCCCC6 .


Chemical Reactions Analysis

Dichlorobis(tricyclohexylphosphine)palladium(II) is employed as a catalyst in various reactions. These include Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical and Chemical Properties Analysis

Dichlorobis(tricyclohexylphosphine)palladium(II) is a solid substance with a melting point of 270°C (dec.) (lit.) . It is moderately soluble in dichloromethane and chloroform, and sparingly soluble in benzene and toluene .

Scientific Research Applications

  • Suzuki–Miyaura Cross-Coupling Reactions : This palladium complex is used in Suzuki–Miyaura cross-coupling reactions. For instance, it catalyzes the cross-coupling of 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones with arylboronic acids, leading to the formation of 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones. This reaction is significant in the synthesis of complex organic molecules (Mphahlele & Oyeyiola, 2011).

  • Reductive N-Heterocyclization : The palladium complex has been used in the reductive N-heterocyclization of N-(2-nitrobenzylidene)amines into 2H-indazole derivatives. This process is important for the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals (Akazome, Kondo & Watanabe, 1991).

  • Palladium Nanoparticle Formation : It also plays a role in the formation of palladium nanoparticles, which are highly active catalysts with excellent functional group tolerance. These nanoparticles are useful in various coupling reactions, including Suzuki-Miyaura and Mizoroki-Heck reactions (Bolliger & Frech, 2010).

  • .app/papers/sol–gel-entrapped-talhami/e497616bc23e516385d201cd6db944ef/?utm_source=chatgpt).
  • Catalysis in Organic Synthesis : This complex has been used in various organic synthesis reactions, such as the Suzuki coupling of aryl chlorides and the alkyne hydrothiolation, demonstrating its versatility as a catalyst (Gong et al., 2005); (Gerber & Frech, 2012).

  • Ortho-Selective Cross-Coupling : It is utilized in ortho-selective cross-coupling reactions, demonstrating its specificity in chemical synthesis (Manabe & Ishikawa, 2008).

  • Regiocontrol in Catalysis : The use of tricyclohexylphosphine in conjunction with palladium complexes has shown high regioselectivity in allylic alkylation reactions. This specificity is crucial for synthesizing complex molecules with precise structural requirements (Blacker et al., 1999).

Mechanism of Action

As a catalyst, Dichlorobis(tricyclohexylphosphine)palladium(II) facilitates various types of coupling reactions by accelerating the reaction rate. It does this by providing an alternative reaction pathway with a lower activation energy .

Safety and Hazards

Dichlorobis(tricyclohexylphosphine)palladium(II) is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . Proper handling and storage are necessary to ensure safety .

Biochemical Analysis

Biochemical Properties

Dichlorobis(tricyclohexylphosphine)palladium(II) plays a crucial role in biochemical reactions, particularly in catalyzing carbon-carbon and carbon-heteroatom bond formation. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. The compound’s interaction with biomolecules is primarily through its palladium center, which can coordinate with different ligands and substrates. This coordination allows Dichlorobis(tricyclohexylphosphine)palladium(II) to activate substrates and promote the formation of new chemical bonds .

Cellular Effects

Dichlorobis(tricyclohexylphosphine)palladium(II) has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to the formation of reactive intermediates, which can interact with cellular components and alter their function. For example, Dichlorobis(tricyclohexylphosphine)palladium(II) can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of Dichlorobis(tricyclohexylphosphine)palladium(II) involves its ability to coordinate with various ligands and substrates through its palladium center. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The compound can also interact with enzymes and other biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are crucial for the compound’s catalytic activity and its ability to influence biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichlorobis(tricyclohexylphosphine)palladium(II) can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Dichlorobis(tricyclohexylphosphine)palladium(II) is relatively stable under standard laboratory conditions, but its catalytic activity can decrease over time due to degradation or the formation of inactive species. Long-term exposure to the compound can also lead to changes in cellular function, such as alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of Dichlorobis(tricyclohexylphosphine)palladium(II) vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At high doses, Dichlorobis(tricyclohexylphosphine)palladium(II) can exhibit toxic effects, such as cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s catalytic activity and toxicity are dose-dependent .

Metabolic Pathways

Dichlorobis(tricyclohexylphosphine)palladium(II) is involved in various metabolic pathways, particularly those related to carbon-carbon and carbon-heteroatom bond formation. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels. For example, Dichlorobis(tricyclohexylphosphine)palladium(II) can modulate the activity of enzymes involved in the biosynthesis of complex organic molecules, influencing the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, Dichlorobis(tricyclohexylphosphine)palladium(II) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of Dichlorobis(tricyclohexylphosphine)palladium(II) are crucial for its catalytic activity and its ability to influence biochemical reactions .

Subcellular Localization

The subcellular localization of Dichlorobis(tricyclohexylphosphine)palladium(II) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it needs to be in proximity to its substrates and enzymes to catalyze biochemical reactions effectively. Studies have shown that Dichlorobis(tricyclohexylphosphine)palladium(II) can localize to various subcellular compartments, where it exerts its catalytic activity and influences cellular processes .

Properties

IUPAC Name

dichloropalladium;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYVXCJTTQJVKJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29934-17-6
Record name Dichlorobis(tricyclohexylphosphine)pallium (II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Dichlorobis(tricyclohexylphosphine)palladium(II) influence its electronic properties, as evidenced by spectroscopic data?

A1: Research using Resonance Raman spectroscopy, specifically focusing on the A-band Ligand to Metal Charge Transfer (LMCT), reveals key information about the electronic structure of Dichlorobis(tricyclohexylphosphine)palladium(II) []. The study compares the spectroscopic behavior of Dichlorobis(tricyclohexylphosphine)palladium(II) with its phenyl-substituted counterpart, Dichlorobis(triphenylphosphine)palladium(II). The analysis indicates that the presence of cyclohexyl substituents, as opposed to phenyl substituents, primarily influences the energy associated with vibrational changes in the P-C bond. This suggests that the cyclohexyl groups have a localized effect on the phosphine ligand itself. Interestingly, the study finds that the cyclohexyl substituents do not significantly impact the energies related to vibrational changes in the Pd-Cl or Pd-P bonds []. This implies that the nature of the substituent on the phosphine ligand can be strategically tuned to modulate specific electronic transitions within the complex without significantly affecting the metal-ligand bonds directly involved in catalytic activity.

Q2: What synthetic advances have been made in the preparation of Dichlorobis(tricyclohexylphosphine)palladium(II) and related compounds?

A2: A notable advancement in the synthesis of Dichlorobis(tricyclohexylphosphine)palladium(II) lies in the development of a simplified and highly efficient method for preparing Bis(tricyclohexylphosphine)palladium(0) from Dichlorobis(tricyclohexylphosphine)palladium(II) []. While the provided abstract does not elaborate on the specific reaction conditions or mechanism, it highlights the significance of this synthetic route in accessing Bis(tricyclohexylphosphine)palladium(0), a crucial palladium(0) catalyst often used in various cross-coupling reactions. This finding suggests that Dichlorobis(tricyclohexylphosphine)palladium(II) can serve not only as a catalytically relevant species itself but also as a valuable precursor for accessing other important palladium catalysts.

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